molecular formula C4H8ClNO4S B6252150 ethyl 2-[(chlorosulfonyl)amino]acetate CAS No. 391912-52-0

ethyl 2-[(chlorosulfonyl)amino]acetate

Cat. No.: B6252150
CAS No.: 391912-52-0
M. Wt: 201.6
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Description

Ethyl 2-[(chlorosulfonyl)amino]acetate is an organic compound with the molecular formula C4H8ClNO4S. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is commonly used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(chlorosulfonyl)amino]acetate can be synthesized through the reaction of ethyl chloroacetate with chlorosulfonyl isocyanate. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors where ethyl chloroacetate and chlorosulfonyl isocyanate are combined in the presence of a solvent such as dichloromethane. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(chlorosulfonyl)amino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(chlorosulfonyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(chlorosulfonyl)amino]acetate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chlorosulfonyl and amino groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

CAS No.

391912-52-0

Molecular Formula

C4H8ClNO4S

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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